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Bis(4-biphenylmethyl)ether

Cat. No.: B1205281
CAS No.: 68941-68-4
M. Wt: 350.5 g/mol
InChI Key: YVZGLPYJHZGRBY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ether Chemistry in the Biphenyl (B1667301) Series

The chemistry of biphenyl derivatives has a rich history dating back over 160 years. nih.gov Early explorations in the mid-19th century laid the groundwork for forming carbon-carbon bonds between aromatic rings. nih.gov Key developments, such as the Wurtz-Fittig reaction, provided methods for coupling aryl halides. nih.gov The Ullmann reaction, discovered in 1901, became a significant method for synthesizing substituted biphenyls. nih.gov

The synthesis of ethers, particularly diaryl ethers, also has a long history. Diphenyl ether itself was first synthesized in 1855. wikipedia.org The Williamson ether synthesis, a foundational method for preparing ethers, was later adapted for creating more complex structures, including those involving aryl groups. wikipedia.org The development of reactions like the Ullmann condensation further expanded the toolbox for creating aryl ethers. wikipedia.org

The convergence of these two historical streams—biphenyl synthesis and ether formation—led to the development of molecules like Bis(4-biphenylmethyl)ether, which incorporates both the biphenyl scaffold and an ether linkage. While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, its existence is a logical outcome of the evolution of these synthetic methodologies. The development of catalysts and more efficient coupling reactions in the 20th and 21st centuries has made the synthesis of such complex molecules more accessible for research and potential applications.

Structural Attributes of this compound and its Chemical Significance

This compound is a symmetrical molecule characterized by two biphenyl units linked to a central oxygen atom via methylene (B1212753) bridges. The biphenyl groups are attached at their 4-positions to the methylene carbons of the ether.

The key structural features are:

Two Biphenyl Moieties: These large, hydrophobic, and rigid aromatic systems are known for their thermal stability and unique electronic properties. wikipedia.orgbritannica.com The biphenyl structure is a common feature in liquid crystals, organic light-emitting diodes (OLEDs), and as a backbone for various ligands and polymers. wikipedia.org

Ether Linkage (-CH₂-O-CH₂-): The dibenzyl ether-type linkage provides a degree of flexibility to the molecule compared to a direct diaryl ether linkage. The oxygen atom introduces polarity and can act as a hydrogen bond acceptor.

Symmetry: The C₂ symmetry of the molecule can influence its packing in the solid state and its interaction with other molecules.

The chemical significance of this structure lies in the combination of these components. The large, non-polar biphenyl groups dominate the physical properties, likely making the compound highly soluble in organic solvents but insoluble in water, a common characteristic for biphenyl-containing molecules. britannica.com The ether linkage, while less reactive than other functional groups, can be cleaved under harsh conditions using strong acids or bases. cnr.it The benzylic C-H bonds adjacent to the ether oxygen are potential sites for radical reactions.

Table 1: Computed Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₆H₂₂O
Molecular Weight 350.5 g/mol nih.gov
IUPAC Name 1-phenyl-4-[(4-phenylphenyl)methoxymethyl]benzene nih.gov
CAS Number 23575-35-1
XLogP3 6.6 nih.gov

| Topological Polar Surface Area | 9.2 Ų nih.gov |

This data is computationally generated and provided by PubChem. nih.gov

Current Research Landscape and Academic Relevance of Arylmethyl Ethers

Arylmethyl ethers, the class of compounds to which this compound belongs, are significant in several areas of modern chemical research. A major focus is their role in lignin (B12514952) chemistry. Lignin, a major component of biomass, is rich in aryl methyl ether linkages. cnr.itresearchgate.net Research is actively exploring catalytic and biocatalytic methods for the O-demethylation of these ethers to produce valuable phenolic compounds, which can be used as platform chemicals. cnr.itresearchgate.netrug.nl This "lignin valorization" is a key aspect of developing sustainable biorefineries. cnr.it

In synthetic organic chemistry, the ether functionality is often used as a protecting group for alcohols and phenols due to its general stability. cnr.it The development of new methods for the formation and cleavage of ether bonds under mild conditions remains an active area of research. rug.nlcdnsciencepub.com

Furthermore, arylmethyl ethers are investigated as intermediates in the synthesis of more complex molecules. For instance, related compounds like 4,4'-bis(chloromethyl)-biphenyl are crucial intermediates for producing fluorescent whitening agents and materials for the electronics industry. google.com The structural motifs found in this compound are also present in scaffolds for inhibitors of biological targets and in the development of advanced materials like polyimides and polyamides. wikipedia.orgrsc.org

Scope and Objectives of Research on this compound

While dedicated research focusing exclusively on this compound is not widespread, its structure suggests several potential research objectives and applications that align with current trends in materials science and organic synthesis.

The primary objectives for research involving this compound would likely include:

Monomer for High-Performance Polymers: The two biphenyl units suggest that this compound could serve as a monomer or a building block for polymers. The introduction of functional groups onto the biphenyl rings (e.g., amines, carboxylic acids) could create precursors for polyimides or polyesters. The objective would be to synthesize polymers with high thermal stability, good mechanical properties, and low moisture absorption, leveraging the rigid biphenyl units. Related bisphenol A diphenyl ether structures are used to create thermosetting polymers for the electronics and aerospace industries. cymitquimica.com

Intermediate for Functional Materials: Research could focus on using this compound as a precursor for other functional materials. For example, sulfonation of the biphenyl rings could lead to ion-exchange resins or components for proton-exchange membranes. Halogenation could provide intermediates for cross-coupling reactions to build even more complex supramolecular structures or ligands for catalysis. A related compound, 4,4'-bis(bromomethyl)diphenyl ether, is noted for its use in the semiconductor industry. sarex.com

Scaffold in Medicinal Chemistry: The biphenyl ether scaffold is a known pharmacophore. rsc.org Research could explore derivatives of this compound as potential ligands for biological targets where a rigid, hydrophobic structure is desired to fit into a specific binding pocket.

In essence, the research scope for this compound is primarily as a foundational molecule. The objectives are not to investigate the compound for its own sake, but to use its unique combination of a flexible ether linkage and rigid aromatic units as a starting point for creating more complex and functional molecules tailored for materials science, polymer chemistry, and potentially medicinal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22O B1205281 Bis(4-biphenylmethyl)ether CAS No. 68941-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-[(4-phenylphenyl)methoxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-3-7-23(8-4-1)25-15-11-21(12-16-25)19-27-20-22-13-17-26(18-14-22)24-9-5-2-6-10-24/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZGLPYJHZGRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219005
Record name Bis(4-biphenylmethyl)ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68941-68-4
Record name Bis(4-biphenylmethyl)ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-biphenylmethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 Biphenylmethyl Ether

Precursor Synthesis and Functionalization for Bis(4-biphenylmethyl)ether Construction

The construction of the target ether is contingent on the successful synthesis of its constituent parts: a nucleophilic precursor derived from 4-biphenylmethanol (B1213676) and an electrophilic biphenylmethyl species.

Synthesis of 4-Biphenylmethanol Derivatives

4-Biphenylmethanol, also known as 4-phenylbenzyl alcohol, serves as a crucial starting material. synblock.comnih.govsigmaaldrich.com Its synthesis can be approached through various methods, primarily involving the functionalization of biphenyl (B1667301).

One effective method involves a two-step reaction starting with biphenyl and paraformaldehyde. google.com In the first step, these reactants are heated in a closed system with phosphoric acid, concentrated hydrochloric acid, and a catalyst to form an intermediate. The organic layer is then separated and hydrolyzed by refluxing with water to yield the crude 4-biphenylmethanol, which is subsequently purified by recrystallization. google.com

Another route involves a Suzuki-type coupling reaction. For instance, 4-chlorobenzyl alcohol can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene (B28343). google.com While effective, this method often involves more expensive starting materials and catalysts, making it less ideal for large-scale production compared to methods starting from biphenyl. google.com

Method Reactants Reagents/Catalysts Key Conditions
Method 1 Biphenyl, ParaformaldehydePhosphoric acid, Concentrated HCl, Catalyst1. Heating at 100-120°C in a closed system. 2. Hydrolysis via reflux with water.
Method 2 4-Chlorobenzyl alcohol, Phenylboronic acidPalladium catalyst, Potassium carbonateReflux in toluene solution.

Preparation of Activated Biphenylmethyl Halides or Sulfonates

The electrophilic component required for the ether synthesis is typically an activated biphenylmethyl species, such as 4-(chloromethyl)biphenyl (B161239). This compound acts as a substrate for nucleophilic attack. The synthesis of 4-(chloromethyl)biphenyl can be achieved through the chloromethylation of biphenyl.

A common industrial method for preparing similar compounds, such as 4,4'-bis(chloromethyl)biphenyl, involves reacting biphenyl with paraformaldehyde in the presence of excess hydrogen chloride as a catalyst. google.com A mixed solvent system, such as cyclohexane (B81311) and benzene, is often used as the reaction medium. The reaction is typically carried out at a controlled temperature between 30-60°C for several hours. google.com The resulting product can then be purified by recrystallization. google.com This method can be adapted to produce the mono-substituted 4-(chloromethyl)biphenyl by controlling the stoichiometry of the reactants.

Alternatively, 4-biphenylmethanol can be converted to the corresponding halide. This can be achieved by treating the alcohol with a halogenating agent like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide) in an appropriate solvent.

Etherification Reactions for the Formation of this compound

The final step in the synthesis of this compound is the formation of the ether linkage. This is most effectively accomplished through a modified Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgjk-sci.com

Acid-Catalyzed Condensation Reactions for this compound Formation

The synthesis of ethers through the acid-catalyzed condensation of alcohols is a well-established method in organic chemistry. In the context of this compound, this approach involves the self-condensation of 4-biphenylmethanol, where an acid catalyst facilitates the elimination of a water molecule from two alcohol molecules to form the desired ether linkage. This transformation can be mediated by both Brønsted and Lewis acids.

Brønsted Acid-Mediated Approaches

Brønsted acids, which are proton donors, can effectively catalyze the dehydration of benzylic alcohols to form ethers. The general mechanism involves the protonation of the hydroxyl group of 4-biphenylmethanol, converting it into a good leaving group (water). A second molecule of 4-biphenylmethanol then acts as a nucleophile, attacking the resulting benzylic carbocation to form a protonated ether, which subsequently loses a proton to yield this compound.

Various Brønsted acids have been shown to be effective for the analogous self-condensation of benzyl (B1604629) alcohol to form dibenzyl ether, and these methods are applicable to the synthesis of this compound. For instance, solid-supported acids like sulfuric acid on silica (B1680970) gel (SiO₂–SO₃H) have been utilized, particularly under microwave irradiation, to promote the reaction. unesp.brresearchgate.net In some cases, the selectivity for the ether product over other potential side products, such as esters in the presence of carboxylic acids, is highly dependent on the catalyst concentration. unesp.br Graphene oxide, which possesses acidic functional groups, has also been demonstrated as a catalyst for the dehydration of benzyl alcohol to dibenzyl ether, offering a green and metal-free alternative. google.com Traditional homogeneous Brønsted acids such as p-toluenesulfonic acid have also been employed, although in some contexts, this can lead to lower yields of the desired ether due to competing reactions. prepchem.com

Table 1: Examples of Brønsted Acid Catalysts for Dibenzyl Ether Synthesis (Illustrative for this compound Synthesis)

CatalystReactantConditionsProductYieldReference
Sulfuric Acid on Silica GelBenzyl AlcoholMicrowave, Solvent-freeDibenzyl EtherQuantitative unesp.br
Graphene OxideBenzyl Alcohol70-170 °C, Solvent-freeDibenzyl EtherHigh google.com
p-Toluenesulfonic AcidBenzyl AlcoholToluene, Azeotropic dehydrationDibenzyl EtherModerate prepchem.com
Lewis Acid-Catalyzed Methods

Lewis acids, which are electron-pair acceptors, can also facilitate the formation of this compound from 4-biphenylmethanol. The mechanism involves the coordination of the Lewis acid to the hydroxyl group, which enhances its leaving group ability. This is followed by nucleophilic attack from a second molecule of the alcohol, similar to the Brønsted acid-catalyzed pathway.

While specific examples for the self-condensation of 4-biphenylmethanol using Lewis acids are not extensively documented, the principle is well-established for similar transformations. For example, iron(III) chloride (FeCl₃) has been used for the symmetrical etherification of benzyl alcohols. researchgate.net The choice of Lewis acid and reaction conditions can be critical to achieving high yields and selectivity.

Transition Metal-Catalyzed Etherification Routes to this compound

Modern synthetic methodologies have increasingly turned to transition metal catalysis for the formation of C-O bonds, offering mild and efficient routes to ethers. These methods can be adapted for the synthesis of this compound from precursors like 4-biphenylmethanol or its corresponding halides.

Palladium-Catalyzed Synthetic Strategies

Palladium catalysts are renowned for their versatility in cross-coupling reactions. While palladium-catalyzed C-O bond formation is more commonly applied to the synthesis of aryl ethers (Buchwald-Hartwig amination), there are strategies applicable to benzylic systems. One potential route involves the palladium-catalyzed nucleophilic substitution of benzylic esters or carbonates. For instance, a palladium complex generated from [Pd(η³-C₃H₅)(cod)]BF₄ and a suitable phosphine (B1218219) ligand like DPPF or DPEphos can catalyze the reaction of benzylic esters with nucleophiles. organic-chemistry.org Adapting this to an ether synthesis would involve the coupling of a 4-biphenylmethyl ester with the alkoxide of 4-biphenylmethanol.

Another approach could involve the palladium-catalyzed reaction of aryl halides with alcohols in ionic liquids, which has been shown to be highly efficient and regioselective. nih.gov While typically used for vinyl ethers, the principles could be extended to benzylic systems.

Copper- and Nickel-Mediated Approaches

Copper and nickel catalysts offer cost-effective and efficient alternatives for the synthesis of ethers.

Copper-Catalyzed Methods: Copper catalysis is particularly relevant for the formation of benzylic ethers. One approach involves the copper-catalyzed reaction of a benzyl halide with an alcohol. For example, a catalytic amount of copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been shown to smoothly convert benzyl chloride and an alcohol into the corresponding benzyl ether. organic-chemistry.org This suggests a viable pathway for the synthesis of this compound by reacting 4-(chloromethyl)biphenyl with 4-biphenylmethanol in the presence of a copper catalyst.

More recent advancements include the copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols. nih.gov This method, if applied intramolecularly or to a system with a high concentration of the benzylic substrate, could potentially lead to the formation of symmetrical ethers. Copper(II) acetate (B1210297) has also been used to catalyze the etherification of alcohols with potassium organotrifluoroborate salts, indicating the versatility of copper in mediating C-O bond formation. organic-chemistry.org

Nickel-Catalyzed Methods: Nickel catalysis has emerged as a powerful tool for C-O bond formation, particularly in reactions involving aryl halides. princeton.edunih.gov Visible-light-mediated photoredox catalysis combined with nickel can facilitate the coupling of aryl bromides with a wide range of alcohols to form ethers. princeton.edu This could be adapted to couple 4-bromobiphenyl (B57062) with 4-biphenylmethanol, although this would result in an aryl-benzyl ether rather than the target dibenzyl ether structure. Nickel-catalyzed thioetherification of aryl chlorides has also been demonstrated, suggesting the potential for analogous C-O bond forming reactions. uwa.edu.au

Table 2: Examples of Transition Metal-Catalyzed Etherification Reactions (Illustrative for this compound Synthesis)

Catalyst SystemSubstrate 1Substrate 2Product TypeReference
Cu(acac)₂ (catalytic)Benzyl ChloridePrimary/Secondary AlcoholBenzyl Ether organic-chemistry.org
CuCl / 2,2'-Bioxazoline4-EthylbiphenylMethanolBenzylic Ether nih.gov
Ni(0) / Photoredox CatalystAryl BromideAlcoholAryl Ether princeton.edu

Alternative Synthetic Strategies for this compound

Beyond acid-catalyzed condensation and transition metal-mediated routes, the classical Williamson ether synthesis stands as a robust and widely applicable method for preparing symmetrical and unsymmetrical ethers, including this compound. francis-press.commasterorganicchemistry.com

The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. To synthesize the symmetrical this compound, this would entail the reaction of the sodium or potassium salt of 4-biphenylmethanol (the alkoxide) with a 4-(halomethyl)biphenyl, such as 4-(chloromethyl)biphenyl or 4-(bromomethyl)biphenyl.

The first step is the deprotonation of 4-biphenylmethanol using a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to form the corresponding 4-biphenylmethoxide. This nucleophilic alkoxide then displaces the halide from a second molecule of 4-(halomethyl)biphenyl to form the ether linkage.

A significant advancement in this methodology is the use of phase-transfer catalysis. In this variation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide. This has been effectively used for the synthesis of dibenzyl ether from benzyl chloride and aqueous sodium hydroxide, achieving nearly quantitative yields under optimized conditions. acs.orgias.ac.in This approach is highly suitable for industrial-scale production due to its efficiency and the use of inexpensive reagents.

Reactions Involving Diaryldiazomethanes for Ether Linkage

The reaction of diazo compounds with alcohols to form ethers is a known transformation in organic synthesis. However, the use of a diaryldiazomethane, specifically one derived from the biphenyl scaffold, for the synthesis of this compound is not a commonly documented method. In principle, this synthesis would involve the reaction of a diphenyldiazomethane derivative with an alcohol.

A plausible, though not explicitly documented, approach could be the acid-catalyzed reaction of 4-biphenylmethanol with a hypothetical (4-biphenyl)diazomethane. The protonated alcohol would act as a nucleophile, attacking the diazo compound. However, a more common application of diazo compounds in ether synthesis involves their reaction with alcohols in the presence of a catalyst to generate a carbene, which then inserts into the O-H bond of the alcohol. This method is generally more applicable for the synthesis of methyl ethers using diazomethane.

Given the lack of specific literature precedent for the use of diaryldiazomethanes in the synthesis of this compound, alternative and more established methods are generally preferred for the preparation of this class of compounds.

Intramolecular Reductive Coupling Techniques

Intramolecular reductive coupling techniques are powerful methods for the formation of cyclic compounds, including cyclic ethers. These reactions typically involve the coupling of two functional groups within the same molecule to form a ring.

However, for the synthesis of an acyclic ether like this compound, intramolecular methods are not applicable. The structure of this compound lacks the necessary precursor functionalities within a single molecule that would allow for an intramolecular ring-forming reaction. Therefore, this synthetic strategy is not suitable for the preparation of this target molecule.

Alternative intermolecular methods are required for the synthesis of this compound. Two of the most relevant and widely used methods for the synthesis of symmetrical ethers are the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis.

Acid-Catalyzed Dehydration of 4-Biphenylmethanol: This method involves the heating of 4-biphenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the hydroxyl group of one alcohol molecule, converting it into a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2 or SN1 type reaction to form the ether linkage. This method is particularly suitable for the synthesis of symmetrical ethers from primary and some secondary alcohols. scispace.commasterorganicchemistry.com For benzylic alcohols, this reaction can proceed efficiently. researchgate.netresearchgate.net

Williamson Ether Synthesis: This is a versatile and widely used method for the synthesis of both symmetrical and unsymmetrical ethers. wikipedia.orgmasterorganicchemistry.combyjus.com For the synthesis of this compound, this would involve the reaction of sodium 4-biphenylmethoxide with 4-biphenylmethyl halide (e.g., bromide or chloride). The alkoxide is typically prepared in situ by reacting 4-biphenylmethanol with a strong base such as sodium hydride. richmond.edu The subsequent SN2 reaction between the alkoxide and the halide yields the desired ether. wikipedia.orgbyjus.com This method is highly efficient for primary halides. masterorganicchemistry.com

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect in the synthesis of chiral molecules. However, this compound is an achiral molecule as it does not possess any stereogenic centers. The methylene (B1212753) carbons of the ether linkage are each bonded to two identical biphenyl groups and two hydrogen atoms, and therefore are not chiral centers.

Furthermore, the molecule does not exhibit other forms of stereoisomerism such as axial or planar chirality, which can arise in molecules lacking traditional chiral centers but possessing restricted rotation around a bond or a planar structure. The rotation around the single bonds in this compound is not sufficiently hindered to create stable atropisomers.

Therefore, in the context of the synthesis of this compound, there are no specific stereochemical considerations to be taken into account. The synthesis will yield a single, achiral product.

Efficiency and Scalability of Synthetic Protocols for this compound

Acid-Catalyzed Dehydration of 4-Biphenylmethanol:

Efficiency: This method can be highly efficient for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com Yields can be high, especially when water is removed from the reaction mixture to drive the equilibrium towards product formation. For benzylic alcohols, good yields have been reported. researchgate.net

Scalability: The acid-catalyzed dehydration of alcohols is an industrially important process, for example, in the production of diethyl ether. masterorganicchemistry.com The reagents (an alcohol and a strong acid) are typically inexpensive and readily available. The process can be adapted for continuous flow reactors, which can enhance scalability and safety. However, potential side reactions such as elimination to form alkenes or polymerization, especially at higher temperatures, need to be controlled.

Williamson Ether Synthesis:

Efficiency: The Williamson ether synthesis is a robust and high-yielding reaction, particularly when using primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Laboratory syntheses can achieve yields in the range of 50-95%. wikipedia.org The reaction generally proceeds to completion, although side reactions like elimination can occur, especially with sterically hindered substrates.

Scalability: This method is also highly scalable and is used in industrial processes. wikipedia.org The use of phase-transfer catalysts can improve the efficiency and scalability of the reaction, especially when dealing with sparingly soluble reactants. sid.ir Microwave-assisted Williamson ether synthesis has been shown to be scalable and can significantly reduce reaction times. orgchemres.orgresearchgate.netresearchgate.net The need for a strong base like sodium hydride and an anhydrous solvent can add to the cost and complexity on a large scale, but alternative bases and conditions are available. sid.ir

Below is a comparative table summarizing the potential efficiency and scalability of these two methods for the synthesis of this compound.

Synthetic ProtocolTypical ReagentsPotential AdvantagesPotential ChallengesScalability Potential
Acid-Catalyzed Dehydration4-Biphenylmethanol, Strong Acid (e.g., H₂SO₄)Atom economical (only water as a byproduct), inexpensive reagents.Requires high temperatures, potential for side reactions (elimination, polymerization), equilibrium control needed.High, with potential for continuous flow processes.
Williamson Ether Synthesis4-Biphenylmethanol, Strong Base (e.g., NaH), 4-Biphenylmethyl HalideHigh yields, versatile for various ethers, milder conditions possible.Not atom economical (produces salt waste), requires stoichiometric base and an alkyl halide precursor, potential for elimination side reactions.High, with established industrial applications and modern enhancements like microwave assistance.

Mechanistic Investigations of Bis 4 Biphenylmethyl Ether Reactions

Reaction Mechanisms in the Formation of Bis(4-biphenylmethyl)ether

The formation of this compound, a symmetrical ether, can be achieved through the acid-catalyzed dehydration of 4-biphenylmethanol (B1213676). This process is a classic example of ether synthesis from a primary benzylic alcohol. masterorganicchemistry.com

The formation of ethers from alcohols under acidic conditions generally proceeds via a nucleophilic substitution mechanism. The specific pathway, either SN1 or SN2, is largely dictated by the structure of the alcohol. pressbooks.pub

SN2 Pathway: For primary alcohols, the reaction typically follows an SN2 mechanism. In this concerted process, one molecule of the alcohol, acting as a nucleophile, attacks the protonated form of a second alcohol molecule. The protonation of the hydroxyl group creates a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com Given that 4-biphenylmethanol is a primary benzylic alcohol, the SN2 pathway is a plausible mechanism for the formation of this compound.

SN1 Pathway: In contrast, tertiary alcohols react via an SN1 mechanism due to the stability of the resulting tertiary carbocation. stackexchange.commasterorganicchemistry.com While 4-biphenylmethanol is a primary alcohol, the benzylic position can stabilize a positive charge through resonance. This raises the possibility of an SN1-type mechanism, where the protonated alcohol dissociates to form a stable benzylic carbocation, which is then attacked by another alcohol molecule. libretexts.orgpressbooks.pub

The choice between SN1 and SN2 pathways for benzylic systems can be influenced by reaction conditions. stackexchange.comreddit.com In the context of this compound formation from 4-biphenylmethanol, the reaction likely proceeds through a pathway with significant SN1 character due to the resonance stabilization of the potential 4-biphenylmethyl carbocation.

The acid-catalyzed etherification of benzylic alcohols often involves the formation of carbocationic intermediates. chemrxiv.orgacs.org In the case of 4-biphenylmethanol, the protonated alcohol can eliminate water to form the 4-biphenylmethyl carbocation. This carbocation is stabilized by the delocalization of the positive charge across the biphenyl (B1667301) ring system.

The stability of this benzylic carbocation is a key factor favoring the etherification reaction. acs.orgnih.gov Once formed, the carbocation is rapidly attacked by a molecule of 4-biphenylmethanol acting as a nucleophile, leading to the formation of the protonated ether. Subsequent deprotonation yields the final product, this compound. The development of this stable secondary benzyl (B1604629) carbocation is considered a crucial step in the synthesis of such unsymmetrical ethers. acs.org

While the formation of a symmetrical ether like this compound does not involve stereochemical or regiochemical choices in the traditional sense, the choice of catalyst can be crucial in promoting the desired etherification over side reactions, such as the formation of arylalkanes. rsc.org

Various catalysts have been employed for the dehydrative coupling of benzylic alcohols. These include:

Brønsted Acids: Strong acids like sulfuric acid are classic catalysts for this reaction. masterorganicchemistry.com However, they can sometimes lead to undesired side products. rsc.org

Lewis Acids: Metal triflates, such as iron(III) triflate (Fe(OTf)₃), have been shown to be effective catalysts for the symmetrical etherification of benzylic alcohols. nih.gov Iron(III) chloride (FeCl₃·6H₂O) has also been used for the homo-etherification of various benzyl alcohols. acs.orgnih.gov The mechanism with these catalysts is believed to be ionic, with the metal center acting as a Lewis acid. nih.gov

Gold Complexes: Cationic gold complexes have also been utilized as catalysts for the dehydrative formation of ethers from benzylic alcohols, demonstrating remarkable chemoselectivity. rsc.org

Phosphine (B1218219) Catalysts: Chiral phosphines can catalyze the enantioselective synthesis of benzylic ethers, highlighting the potential for catalyst control in related systems. nih.gov

The choice of catalyst can influence the reaction pathway and prevent unwanted side reactions, thereby directing the reaction towards the desired ether product. For instance, certain catalysts can favor ether formation over Friedel-Crafts alkylation, which can be a competing reaction pathway with benzylic alcohols. rsc.org

Cleavage Mechanisms of this compound

The cleavage of ethers is an important reaction, often requiring strong acidic or specific catalytic conditions due to the general stability of the ether linkage. wikipedia.org

The acidic cleavage of ethers typically proceeds through either an SN1 or SN2 mechanism, depending on the structure of the ether. pressbooks.pubopenstax.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, which creates a better leaving group. masterorganicchemistry.com

SN1 Pathway: Ethers with a tertiary, benzylic, or allylic group tend to cleave via an SN1 mechanism. libretexts.orgpressbooks.pub This is because these groups can form stable carbocations upon cleavage. For this compound, the presence of two benzylic groups strongly suggests that cleavage will occur through an SN1 pathway. The protonated ether would dissociate to form the stable 4-biphenylmethyl carbocation and 4-biphenylmethanol. The carbocation would then be attacked by the halide nucleophile. youtube.com

SN2 Pathway: Ethers with only primary and secondary alkyl groups generally react via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. pressbooks.pubmasterorganicchemistry.com This pathway is less likely for this compound due to the stability of the potential benzylic carbocation.

The cleavage of benzylic ethers under acidic conditions is expected to be relatively facile due to the stability of the benzylic carbocation intermediate. stackexchange.com

Metal catalysts offer alternative methods for the cleavage of ethers, often under milder conditions than strong acids. The benzyl group is a common protecting group for alcohols, and its removal is a significant transformation in organic synthesis. semanticscholar.org

Several metal-based catalytic systems have been developed for the cleavage of benzyl and other arylmethyl ethers:

Copper-Catalyzed Cleavage: Copper(II) trifluoromethanesulfonate (B1224126) (Cu(CF₃SO₃)₂) can catalyze the oxidative cleavage of benzyl ethers in the presence of reagents like (diacetoxyiodo)benzene. semanticscholar.orgumich.edu This method provides a regioselective deprotection of benzyl ethers.

Nickel-Catalyzed Cleavage: Nickel catalysts, such as those supported by phosphine ligands, have been used for the cross-coupling of benzyl alkyl ethers with Grignard reagents, which involves the cleavage of the C(sp³)–O bond. rsc.orgrecercat.cat

Molybdenum-Catalyzed Cleavage: Molybdenum dioxide (MoO₂) has been shown to catalyze the benzylation of arenes using benzyl ethers as the benzylation reagent, proceeding through a radical-Friedel–Crafts mechanism involving the homolytic cleavage of the ether bond. rsc.org

Photoredox Catalysis: Metal-free photoredox catalysis has also emerged as a method for the deprotection of certain benzyl ethers. chemrxiv.org Copper-photocatalyzed dealkylation of aryl alkyl ethers using oxygen as an oxidant has also been reported. acs.org

These metal-catalyzed methods often proceed through different mechanisms than acid-catalyzed cleavage, such as oxidative addition to the C-O bond. caltech.edu The choice of metal and ligands can influence the selectivity of the cleavage.

Interactive Data Table: Catalysts in Etherification and Cleavage Reactions

Below is a summary of various catalysts and their applications in reactions involving benzylic ethers.

Catalyst SystemReaction TypeSubstrate TypeKey Features
Brønsted Acids (e.g., H₂SO₄)EtherificationPrimary AlcoholsClassic method, can have side reactions. masterorganicchemistry.comrsc.org
FeCl₃·6H₂OSymmetrical EtherificationBenzylic AlcoholsEco-friendly, ionic mechanism. acs.orgnih.gov
Cationic Gold ComplexesEtherificationBenzylic AlcoholsHigh chemoselectivity. rsc.org
Chiral PhosphinesEnantioselective EtherificationBenzylic AlcoholsCatalyst-controlled stereochemistry. nih.gov
Strong Acids (HBr, HI)Ether CleavageBenzylic EthersProceeds via SN1 mechanism. libretexts.orgpressbooks.pub
Cu(CF₃SO₃)₂Oxidative CleavageBenzyl EthersRegioselective deprotection. semanticscholar.orgumich.edu
Nickel-Phosphine ComplexesCross-CouplingBenzyl Alkyl EthersC(sp³)–O bond cleavage. rsc.orgrecercat.cat
MoO₂BenzylationBenzyl EthersRadical-Friedel–Crafts mechanism. rsc.org

Advanced Spectroscopic and Structural Characterization of Bis 4 Biphenylmethyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers an unparalleled insight into the molecular structure of Bis(4-biphenylmethyl)ether, revealing the intricate connectivity and chemical environment of each atom.

The proton NMR (¹H NMR) spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The signals in the ¹H NMR spectrum are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (the relative number of protons).

The aromatic region of the spectrum is particularly complex, showing a series of multiplets corresponding to the biphenyl (B1667301) protons. The protons on the phenyl rings typically resonate in the range of δ 7.2-7.6 ppm. The methylene (B1212753) protons (-CH₂-) of the ether linkage are chemically equivalent and appear as a distinct singlet in the upfield region of the aromatic signals, typically around δ 4.6 ppm. The exact chemical shifts can vary slightly depending on the solvent used. sigmaaldrich.compitt.educarlroth.compitt.edu

A representative, though not exhaustive, summary of expected ¹H NMR signals for this compound in a common deuterated solvent like CDCl₃ is presented below.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.60mAromatic Protons
~7.40mAromatic Protons
~7.30mAromatic Protons
~4.60s-CH₂- (Methylene)
Note: 'm' denotes a multiplet, and 's' denotes a singlet. The chemical shifts are approximate and can be influenced by experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum will show several signals in the aromatic region (typically δ 125-145 ppm) corresponding to the various carbon atoms of the biphenyl groups. The quaternary carbons of the biphenyl system, those to which other carbons are attached, often show distinct chemical shifts. The carbon atom of the methylene group (-CH₂-) attached to the oxygen will appear at a lower field compared to simple alkanes due to the deshielding effect of the ether oxygen, typically in the range of δ 70-80 ppm.

A generalized table of expected ¹³C NMR chemical shifts for this compound is provided below.

Chemical Shift (δ, ppm)Assignment
~141Aromatic Quaternary Carbon
~140Aromatic Quaternary Carbon
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~72-CH₂- (Methylene)
Note: The chemical shifts are approximate and can be influenced by experimental conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are often essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound. uni-rostock.deucsf.edulibretexts.orgsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each biphenyl unit. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is invaluable for definitively assigning the signals of the protonated aromatic carbons and the methylene carbons.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. ucsf.edumdpi.comnih.govnih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. mdpi.com The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O). This precise mass measurement is a critical step in confirming the identity of the compound.

TechniqueMeasurementValue
HRMSCalculated Exact Mass for C₂₆H₂₂O350.1671 g/mol
HRMSObserved m/z of [M+H]⁺Consistent with the calculated value

In mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation into smaller, charged species. The pattern of these fragment ions provides a "fingerprint" that can be used to elucidate the structure of the original molecule. libretexts.orgacs.orgcore.ac.uknsf.govresearchgate.net

For this compound, a common fragmentation pathway involves the cleavage of the C-O ether bond. This can lead to the formation of a stable biphenylmethyl cation (C₁₃H₁₁⁺), which would be observed at an m/z of 167. This fragment is often a prominent peak in the mass spectrum. Other fragmentations can involve the loss of smaller neutral molecules or radicals from the biphenyl rings. The analysis of these fragmentation patterns, in conjunction with NMR data, provides a comprehensive and confirmed structural assignment for this compound.

m/zPossible Fragment Ion
350[M]⁺ (Molecular Ion)
167[C₁₃H₁₁]⁺ (Biphenylmethyl cation)
152[C₁₂H₈]⁺ (Biphenylene cation)
91[C₇H₇]⁺ (Tropylium ion)
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. These complementary methods probe the vibrational modes of the molecule, offering a unique spectral fingerprint.

In the IR spectrum of related biphenyl compounds, characteristic absorption bands can be observed. For instance, the stretching vibrations of the methylene groups (–CH2–) typically appear in the region of 2927 cm⁻¹ and 2874 cm⁻¹. The skeletal vibrations of the phenyl rings are expected near 1605 cm⁻¹ and 1500 cm⁻¹. Crucially, the C-O-C stretching vibration of the ether linkage is a key diagnostic peak, often found around 1242 cm⁻¹ and 1036 cm⁻¹. google.com

Raman spectroscopy provides complementary information. For biphenyl-containing structures, intense peaks corresponding to ring breathing modes and C-H bending are often prominent. While specific Raman data for this compound is not extensively detailed in the provided search results, analysis of similar molecules like 4,4'-bis(mercaptomethyl)biphenyl (B1620307) shows characteristic bands that can be assigned with the aid of density functional theory (DFT) calculations. researchgate.net The combination of IR and Raman spectroscopy allows for a more complete assignment of vibrational modes, as some modes may be strong in one technique and weak or absent in the other. mdpi.com

Table 1: Postulated IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Methylene C-H Stretching~2927, ~2874IR
Phenyl Ring Skeletal Vibration~1605, ~1500IR, Raman
C-O-C Ether Stretching~1242, ~1036IR
Phenyl Ring Breathing ModesVariesRaman
Out-of-plane Skeletal ModesVariesRaman

Advanced Chromatographic-Spectroscopic Coupling Techniques for Characterization

To ensure the purity and confirm the identity of synthesized this compound, coupling chromatographic separation with spectroscopic detection is indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. filab.fr The gas chromatograph separates the compound from any impurities, after which the mass spectrometer fragments the molecule and detects the resulting ions. This process provides a unique mass spectrum that acts as a molecular fingerprint, confirming the compound's identity.

For a related compound, Bis(diphenylmethyl) ether, GC-MS analysis reveals a specific fragmentation pattern with a prominent top peak at an m/z of 167. nih.gov While the exact fragmentation of this compound would differ, the general principle of identifying characteristic fragment ions, including the molecular ion peak, is the same. This allows for the unambiguous identification of the compound and an assessment of its purity by detecting any co-eluting substances. unito.itunit.no The technique is highly sensitive, capable of detecting even trace levels of impurities. thermofisher.com

Table 2: Representative GC-MS Data for a Structurally Similar Compound (Bis(diphenylmethyl) ether)

ParameterValueReference
Top Peak (m/z)167 nih.gov
2nd Highest Peak (m/z)183 nih.gov
3rd Highest Peak (m/z)168 nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly suited for non-volatile or thermally sensitive compounds. When coupled with a Diode Array Detector (DAD), it allows for both quantification and preliminary identification of the analyte. mdpi.com The DAD detector acquires the UV-Vis spectrum of the compound as it elutes from the column, providing information about its chromophoric structure. scielo.br

In the analysis of biphenyl derivatives, reversed-phase HPLC methods are commonly employed. scielo.br The retention time of this compound would be characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). The UV-Vis spectrum obtained from the DAD would show absorption maxima characteristic of the biphenyl system. This combination of retention time and spectral data provides a high degree of confidence in the identification and purity assessment of the compound. dphen1.comresearchgate.net HPLC-DAD is frequently used for the analysis of various bisphenol and biphenyl compounds in diverse matrices. mdpi.comnzdr.ru

Table 3: Illustrative Parameters for HPLC-DAD Analysis of Biphenyl Compounds

ParameterTypical Conditions/Values
ColumnC18 Reversed-Phase
Mobile PhaseAcetonitrile/Water or Methanol/Water Gradient
DetectionDiode Array Detector (DAD)
WavelengthScanned across UV range (e.g., 200-400 nm)
Retention TimeSpecific to conditions and compound

Computational and Theoretical Chemistry of Bis 4 Biphenylmethyl Ether

Quantum Chemical Studies on the Electronic Structure of Bis(4-biphenylmethyl)ether

Quantum chemical methods are instrumental in elucidating the electronic characteristics of this compound. These approaches model the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. organicchemistrytutor.com It provides a balance between accuracy and computational cost, making it suitable for systems the size of this compound. sumitomo-chem.co.jp DFT calculations are employed to optimize the molecule's geometry and determine its ground-state properties. mdpi.com The process involves finding the lowest energy arrangement of the atoms and then calculating various electronic descriptors.

Table 1: Representative Ground State Properties of this compound from DFT Calculations (Note: This data is illustrative and based on typical values for similar compounds, pending specific experimental or computational studies.)

PropertyRepresentative ValueUnitSignificance
Total EnergyValueHartreesThe absolute energy of the molecule in its optimized geometry.
HOMO Energy-6.2eVEnergy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
LUMO Energy-0.9eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3eVEnergy difference between HOMO and LUMO; indicates electronic stability and resistance to excitation.
Dipole Moment~1.2DebyeA measure of the overall polarity of the molecule, arising from asymmetric charge distribution.

The optimized geometry would reveal key bond lengths and angles, such as the C-O-C angle of the ether linkage and the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moieties.

The electronic behavior of this compound is governed by the interplay of its constituent functional groups: the central ether linkage and the two terminal biphenyl systems. The oxygen atom of the ether acts as a weak π-donor due to its lone pairs, while the extensive π-systems of the biphenyl groups are the primary sites of electronic activity.

Computational analysis can map the frontier molecular orbitals. The HOMO is expected to be a π-type orbital distributed primarily across the electron-rich biphenyl rings, as these are the most easily ionizable parts of the molecule. bioone.org The LUMO is anticipated to be a π*-type antibonding orbital, also located on the biphenyl units. bioone.org

Molecular Mechanics and Molecular Dynamics Simulations of this compound

While quantum mechanics describes electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to study the physical movements and interactions of molecules, treating atoms as classical particles governed by a force field. ucalgary.ca

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energies. lumenlearning.com For this compound, the key degrees of freedom are the rotations around the C-O-C ether bonds and the C-C single bond connecting the phenyl rings in each biphenyl unit.

τ1 (C-O-C-C): Rotation around the ether bonds.

τ2 (O-C-C-C): Rotation of the biphenylmethyl group.

τ3 (C-C-C-C): The twist angle between the two phenyl rings of the biphenyl group.

Molecular mechanics calculations can systematically rotate these bonds to map the potential energy surface. The landscape would reveal energy minima corresponding to stable conformers and energy barriers corresponding to the transition states between them. The most stable conformation will seek to minimize steric hindrance. For the biphenyl unit, a twisted conformation (τ3 ≈ 40-45°) is more stable than a planar one due to the repulsion between ortho-hydrogens. researchgate.net The flexible ether linkage allows the bulky biphenylmethyl groups to orient themselves to reduce steric clash, likely adopting a staggered, anti-like arrangement. organicchemistrytutor.com

Table 2: Illustrative Conformational Energy Profile for Key Dihedral Angles (Note: This table illustrates the concept of an energy landscape. Specific energy values require dedicated computational studies.)

Dihedral AngleAngle (°)Relative Energy (kcal/mol)Conformation Type
τ1 (C-O-C-C)1800Staggered (Anti) - Low Energy
601.5Staggered (Gauche) - Higher Energy
05.0Eclipsed - High Energy
τ3 (Biphenyl Twist)420Twisted - Low Energy
02.0Planar - High Energy (Steric Strain)
902.0Perpendicular - High Energy (Loss of Conjugation)

In the solid state, molecules of this compound arrange themselves into a crystal lattice. This packing is dictated by a balance of intermolecular forces. Molecular dynamics simulations can be used to model the aggregation of multiple molecules from a disordered state to predict likely packing motifs.

Based on the structure of the molecule and crystal data from analogous compounds like bis(diphenylmethyl) ether nih.gov and bis[2-(diphenylphosphinothioyl)phenyl] ether nih.gov, the dominant intermolecular interactions are expected to be:

π–π Stacking: The large, flat surfaces of the biphenyl groups can stack on top of each other, an interaction driven by van der Waals forces. These interactions are a primary driver in the packing of aromatic molecules.

C–H⋯π Interactions: Hydrogen atoms on the phenyl rings of one molecule can interact favorably with the electron-rich π-face of a biphenyl group on a neighboring molecule. nih.gov

MD simulations can provide an ensemble of low-energy packing arrangements, offering insights into potential polymorphism (the ability to form multiple crystal structures). Analysis of the radial distribution functions from an MD simulation can quantify the preferred distances between different parts of the molecules in the condensed phase.

Theoretical Investigations of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. sumitomo-chem.co.jp For this compound, a key reaction to study is its formation, typically via the acid-catalyzed etherification of 4-phenylbenzyl alcohol. researchgate.netacs.org

Theoretical investigations can map the potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, transition states. quantumatk.com A transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy of the reaction. quantumatk.com

A plausible mechanism for the formation of this compound from 4-phenylbenzyl alcohol involves the following steps, which can be modeled using DFT:

Protonation: The hydroxyl group of 4-phenylbenzyl alcohol is protonated by an acid catalyst, forming a good leaving group (water).

Carbocation Formation: The protonated alcohol loses a molecule of water to form a resonance-stabilized 4-phenylbenzyl carbocation. This is often the rate-determining step.

Nucleophilic Attack: A second molecule of 4-phenylbenzyl alcohol acts as a nucleophile, with its oxygen atom attacking the carbocation.

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Computational chemists can locate the geometry of the transition state for each step and calculate its energy. scholaris.ca This allows for the construction of a reaction energy profile, as illustrated in the table below. The calculated activation barriers can help predict reaction rates and understand how changes to the reactants or catalyst might affect the reaction outcome. jyu.firesearchgate.net

Table 3: Illustrative Reaction Energy Profile for the Formation of this compound (Note: Energies are hypothetical and relative to the starting materials. They serve to illustrate a typical reaction profile.)

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants2 x 4-phenylbenzyl alcohol + H⁺0
TS1Transition state for carbocation formation+20
Intermediate4-phenylbenzyl carbocation + H₂O + 4-phenylbenzyl alcohol+10
TS2Transition state for nucleophilic attack+15
Product (Protonated)Protonated this compound + H₂O-5
ProductsThis compound + H₂O + H⁺-10

This type of theoretical investigation provides a molecular-level understanding of the reaction, complementing experimental studies and guiding the development of more efficient synthetic methods. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Ether Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies on this compound were found, extensive research on related ether compounds, such as diphenyl ether derivatives and phenol (B47542) ether derivatives, provides a solid foundation for how such an analysis would be approached. nih.govexplorationpub.commdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools used in these studies. explorationpub.comexplorationpub.com These methods build a statistical model by aligning a series of compounds and calculating various molecular field descriptors.

Key Descriptors in QSAR Models for Ether Compounds:

Steric Fields: Describe the shape and size of the molecule. In studies of diphenyl ether derivatives, bulky substituents at certain positions were found to be favorable for activity, indicating the importance of steric interactions with the target receptor. nih.gov

Electrostatic Fields: Represent the charge distribution. The presence of electron-donating or electron-withdrawing groups can significantly alter the electrostatic potential and, consequently, the biological activity. mdpi.com

Hydrophobic Fields: Characterize the water-loving or water-hating nature of different parts of the molecule. Hydrophobic interactions are often crucial for the binding of a ligand to a biological target. mdpi.com

Hydrogen Bond Donor/Acceptor Fields: Identify regions that can participate in hydrogen bonding, which is a key interaction in many biological systems. nih.gov

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Phenol Ether Derivatives

ParameterCoMFACoMSIA
q² (Cross-validated correlation coefficient)0.5740.584
r² (Non-cross-validated correlation coefficient)0.9990.989
SEE (Standard Error of Estimate)0.026Not specified
F-value (Fischer's value)1,084.404Not specified
r²_pred (External validation correlation coefficient)0.7550.921
Data adapted from a study on non-covalent proteasome inhibitors. explorationpub.com

These statistical parameters are used to validate the robustness and predictive power of the generated QSAR model. A high q² and r² value, along with a low SEE, indicates a reliable model. The external validation (r²_pred) is crucial to assess the model's ability to predict the activity of new, untested compounds. explorationpub.com

For a hypothetical QSAR study of this compound and its analogs, one would synthesize a series of related compounds with varying substituents on the biphenyl rings. The biological activity of these compounds would be determined experimentally. Then, using computational tools, 3D structures would be generated and aligned, and molecular descriptors would be calculated. Finally, statistical methods would be employed to build a QSAR model, which could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Applications of Bis 4 Biphenylmethyl Ether in Advanced Materials and Specialized Organic Synthesis

Application as a Monomer or Additive in Polymer and Resin Chemistry

The incorporation of Bis(4-biphenylmethyl)ether into polymer and resin formulations can impart a range of beneficial properties, stemming from the inherent characteristics of its biphenyl (B1667301) units.

High-performance polymers are sought after for their exceptional thermal, mechanical, and chemical stability, which makes them suitable for demanding applications in aerospace, electronics, and automotive industries. The synthesis of polymers such as polyetherimides and poly(aryl ether ketone)s often involves the use of aromatic monomers to build a robust polymer backbone. researchgate.netmdpi.com While direct, detailed research on the use of this compound as a primary monomer in the synthesis of these polymers is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications. The biphenyl groups are known to enhance the glass transition temperature (Tg) and thermal stability of polymers due to their rigidity and the high energy required for bond rotation. researchgate.net

The ether linkages in this compound can provide improved solubility and processability compared to polymers with more rigid backbones, a common challenge in the field of high-performance polymers. kpi.ua The introduction of such a monomer could lead to polymers with a desirable balance of high-temperature resistance and melt processability. For instance, in the synthesis of polyetherimides, various diamine and dianhydride monomers are used to tailor the polymer's properties. researchgate.netresearchgate.netmurraystate.edu The structural similarity of this compound to some of these building blocks suggests its potential as a specialty monomer to create polymers with unique property profiles.

Below is a table summarizing the properties of some relevant high-performance polymers to provide context for the potential impact of incorporating monomers like this compound.

PolymerGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Key Features
Polyetherimide (PEI)~21795 - 105Amorphous, high strength and rigidity, good chemical resistance. kpi.ua
Poly(ether ether ketone) (PEEK)~14390 - 100Semicrystalline, excellent mechanical and chemical resistance at high temperatures.
Poly(phenylene sulfide) (PPS)~9275 - 85Semicrystalline, high thermal and chemical resistance, good dimensional stability.

This table presents general properties of established high-performance polymers for illustrative purposes.

Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and high-performance composites due to their excellent adhesion, chemical resistance, and mechanical properties. google.comnih.gov The properties of epoxy resins can be significantly modified by the choice of the epoxy monomer, curing agent, and any additives. The incorporation of rigid aromatic structures, such as the biphenyl group, into epoxy resin formulations is a known strategy to enhance their thermal and mechanical performance. researchgate.net

This compound, with its two biphenyl units, could be functionalized to create a biphenyl-containing epoxy monomer. Such a monomer would be expected to increase the crosslink density and aromatic content of the cured resin, leading to a higher glass transition temperature (Tg) and improved modulus. rsdjournal.org Research on epoxy resins derived from biphenol has shown that the introduction of the biphenyl structure leads to cured polymers with higher Tg and better thermal stability. researchgate.net Furthermore, the ether linkage in this compound could offer some flexibility, potentially improving the toughness of the resulting resin compared to those made from more rigid biphenyl monomers.

The table below illustrates the effect of different modifiers on the mechanical properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, highlighting the potential changes that could be expected from incorporating a biphenyl-containing additive.

Resin SystemTensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
Neat DGEBA Epoxy60 - 802.5 - 3.50.5 - 1.0
Rubber-Toughened Epoxy40 - 602.0 - 3.05.0 - 15.0
Glass Fiber Reinforced Epoxy300 - 50010 - 2020 - 40
Epoxy with Aromatic Hardener70 - 903.0 - 4.00.6 - 1.2

This table provides a comparative look at how different additives can modify the properties of a base epoxy resin. The values are representative and can vary based on the specific formulation. nih.govscirp.org

Contribution to Materials Science for Specific Properties

The unique chemical structure of this compound also makes it a candidate for the development of advanced materials with specific, tailored properties for specialized applications.

In the field of optical materials, polymers with a high refractive index (n) are of great interest for applications in lenses, optical films, and advanced photonic devices. rsc.org A high refractive index is often associated with the presence of structural groups that have high molar refraction. Aromatic rings, and particularly conjugated systems like biphenyl, are known to significantly increase the refractive index of a polymer. researchgate.net

The table below shows the refractive indices of various polymers, illustrating the effect of chemical structure on this optical property.

PolymerRefractive Index (n)Key Structural Features
Poly(dimethylsiloxane) (PDMS)1.4035Flexible siloxane backbone. scipoly.com
Poly(methyl methacrylate) (PMMA)1.4905Aliphatic backbone with ester groups.
Polystyrene (PS)1.5916Pendent phenyl groups.
Polycarbonate (PC)1.584 - 1.586Bisphenol A units in the backbone.
Poly(phenylene sulfide) (PPS)~1.64Sulfur and aromatic rings in the backbone.

This table illustrates the correlation between the chemical structure of polymers and their refractive index.

In terms of mechanical properties, the rigid biphenyl units would be expected to enhance the stiffness and dimensional stability of a material. Polymers incorporating such rigid moieties often exhibit higher tensile strength and modulus. scirp.org The flexible ether linkage could also play a role in the final mechanical properties, potentially contributing to improved toughness by allowing for some degree of chain mobility and energy dissipation before failure.

The following table presents the dielectric and mechanical properties of some relevant polymers for comparison.

PolymerDielectric Constant (at 1 MHz)Tensile Modulus (GPa)
Polyethylene (PE)2.2 - 2.30.2 - 1.4
Polytetrafluoroethylene (PTFE)2.10.5
Polyimide (PI)3.1 - 3.52.5 - 4.5
Epoxy Resin3.5 - 4.52.5 - 3.5

This table provides a comparative overview of the dielectric and mechanical properties of different classes of polymers. revmaterialeplastice.ro

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

Beyond its applications in polymer and materials science, this compound can serve as a valuable building block or intermediate in complex organic synthesis. wikipedia.orgresearchgate.net The ether linkage, while generally stable, can be cleaved under specific chemical conditions, allowing the two biphenylmethyl moieties to be used in subsequent reactions. This characteristic makes it a potential protecting group for the biphenylmethyl functional group. wikipedia.org

In a multi-step synthesis, a chemist might want to protect a reactive site on a biphenylmethyl group while performing reactions on other parts of the molecule. This compound could be used to mask this functionality. After the desired transformations are complete, the ether linkage can be cleaved to reveal the original biphenylmethyl group for further functionalization.

Furthermore, the biphenylmethyl units themselves can be starting points for the synthesis of more complex molecules. The biphenyl structure is a key component in many liquid crystals, pharmaceuticals, and organic electronic materials. This compound could, therefore, act as a readily available precursor that provides two biphenylmethyl units in a single molecule, potentially streamlining certain synthetic routes. For example, the biphenylmethyl groups could be oxidized to form biphenyl carboxylic acids or subjected to benzylic halogenation to introduce reactive handles for further chemical transformations. mdpi.com

The table below lists some common protecting groups used in organic synthesis to provide context for the potential role of the ether linkage in this compound.

Protecting GroupFunctional Group ProtectedDeprotection Conditions
tert-Butoxycarbonyl (Boc)AmineAcidic conditions (e.g., TFA)
Benzyl (B1604629) (Bn)Alcohol, AmineHydrogenolysis (H₂, Pd/C)
Silyl ethers (e.g., TBDMS)AlcoholFluoride source (e.g., TBAF)
Acetal/KetalCarbonylAqueous acid

This table shows examples of common protecting groups and the conditions required for their removal, illustrating the principles of protecting group chemistry in organic synthesis. wikipedia.org

Precursor for Functionalized Biphenyl Derivatives

This compound holds significant potential as a precursor for a variety of functionalized biphenyl derivatives. The biphenyl structural motif is a key component in numerous advanced materials and complex organic molecules. wikipedia.org The ether linkage in this compound can be cleaved under specific conditions to yield 4-hydroxymethylbiphenyl or other related biphenyl synthons. These intermediates can then be further modified to introduce a wide array of functional groups onto the biphenyl backbone.

The synthesis of functionalized biphenyls is a critical area of research, with applications ranging from liquid crystals to pharmaceuticals. wikipedia.orgvanderbilt.edu For instance, the introduction of polar groups, such as amino or carboxylate functionalities, can significantly alter the material's properties. nih.gov Routes to achieve such functionalization often involve multi-step syntheses where a stable biphenyl core is derivatized. vanderbilt.eduresearchgate.net

One common strategy involves the halogenation of the biphenyl ring, followed by cross-coupling reactions like the Suzuki-Miyaura reaction to introduce new aryl groups. vanderbilt.eduresearchgate.net The ether moiety in this compound could potentially be carried through several synthetic steps before its conversion to a more reactive functional group, thus offering a strategic advantage in the synthesis of complex poly-substituted biphenyls.

The following table outlines the types of functionalized biphenyl derivatives that could potentially be synthesized from this compound and their applications.

Derivative ClassPotential Functional GroupsPotential Applications
Polyhydroxylated Biphenyls-OHAntioxidants, Natural Product Synthesis
Aminated Biphenyls-NH2High-performance polymers (e.g., polyimides) google.com
Carboxylated Biphenyls-COOHLiquid Crystals, Pharmaceutical Intermediates nih.gov
Halogenated Biphenyls-Br, -ClSynthetic Intermediates for Cross-Coupling Reactions vanderbilt.eduresearchgate.net
Arylated Biphenyls-ArylOrganic Light-Emitting Diodes (OLEDs), Liquid Crystals vanderbilt.edu

Potential in Catalysis (e.g., as part of ligands or supports)

The biphenyl framework is a common structural motif in ligands used for transition-metal catalysis. The steric and electronic properties of ligands play a crucial role in determining the activity, selectivity, and stability of a catalyst. rsc.orgnih.gov The Bis(4-biphenylmethyl) group, with its significant steric bulk, could be incorporated into ligand structures to create a specific coordination environment around a metal center.

For example, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis. rsc.orgrsc.org The substituents on the nitrogen atoms of the NHC ring are critical for tuning the catalyst's performance. The introduction of a sterically demanding group like Bis(4-biphenylmethyl) could lead to highly effective catalysts for challenging transformations. rsc.org The IPr* ligand, which features a 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl) substituent, is an example of a very bulky NHC ligand that has shown exceptional performance in various catalytic reactions. rsc.orgbeilstein-journals.org By analogy, ligands incorporating the Bis(4-biphenylmethyl) moiety could offer similar advantages.

Furthermore, this compound itself, or derivatives thereof, could be used to create porous organic polymers or hyper-cross-linked polymers (HCPs). acs.org These materials can serve as supports for catalytic species. The high surface area and porous nature of such supports can enhance catalyst efficiency and facilitate catalyst recovery and recycling. acs.org For instance, self-condensation of related bis(methoxymethyl)biphenyl monomers has been shown to produce HCPs with high surface areas. acs.org A similar strategy could potentially be applied to this compound.

The potential applications in catalysis are summarized in the table below.

Application AreaRole of Bis(4-biphenylmethyl) MoietyPotential Advantages
Homogeneous CatalysisComponent of a sterically demanding ligand (e.g., NHCs). rsc.orgEnhanced catalyst stability, improved selectivity, access to challenging transformations.
Heterogeneous CatalysisMonomer for creating a porous polymer support. acs.orgHigh catalyst loading, improved catalyst recovery and recyclability, enhanced stability.

Analytical Methodologies for Quantitation and Purity Assessment of Bis 4 Biphenylmethyl Ether

Development and Validation of Chromatographic Assays for Bis(4-biphenylmethyl)ether

Chromatographic methods are the cornerstone for separating this compound from its impurities, allowing for precise quantification and purity evaluation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds with aromatic ether structures, reversed-phase HPLC is typically the method of choice. A C18 stationary phase is often effective due to its hydrophobic nature, which provides good retention for non-polar molecules like this compound. The separation of related substances can be achieved by using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile or methanol). This allows for the elution of a wide range of compounds with varying polarities.

Detection is commonly performed using an ultraviolet (UV) detector, as the biphenyl (B1667301) groups in the molecule are strong chromophores. For enhanced selectivity and sensitivity, particularly at trace levels, mass spectrometry (MS) can be coupled with HPLC (LC-MS). An electrospray ionization (ESI) source in positive mode is often suitable for such compounds. dphen1.com Tandem mass spectrometry (MS/MS) can provide even greater specificity and is invaluable for the structural confirmation of the main compound and its impurities. dphen1.com

Method validation would be performed according to established guidelines to ensure accuracy, precision, linearity, and sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, possibly at high temperatures or after derivatization.

The development of a GC method would involve selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, to achieve the necessary separation. A common choice would be a fused silica (B1680970) column coated with a phenyl-methylpolysiloxane phase. The oven temperature program would need to be optimized to ensure the elution of the analyte in a reasonable time with good peak shape.

Flame Ionization Detection (FID) is a common choice for general-purpose quantification due to its robustness and wide linear range. For more sensitive and selective analysis, a mass spectrometer (GC-MS) is the preferred detector. nih.gov GC-MS allows for the identification of unknown impurities by comparing their mass spectra with library databases or through spectral interpretation. For compounds with phenolic impurities, derivatization might be employed to increase volatility and improve peak shape. uw.edu.plnih.gov

Table 2: Potential GC Method Parameters for this compound Analysis

Parameter Condition
Column Fused silica capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane phase
Carrier Gas Helium or Hydrogen
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 310 °C
Injection Mode Split/Splitless

Quantitative Spectroscopic Methods for this compound

Spectroscopic methods can provide a direct measure of the concentration of this compound, often without the need for chromatographic separation.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the concentration or purity of a substance with high precision and accuracy. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

To perform a qNMR analysis of this compound, a certified internal standard with a known concentration is added to a solution of the sample. bipm.org The concentration of the analyte is then calculated by comparing the integrals of specific, well-resolved signals from the analyte with those of the internal standard. For this compound, the signals corresponding to the methylene (B1212753) protons or specific aromatic protons could be used for quantification. Key to accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (d1), typically at least five times the longest spin-lattice relaxation time (T1) of the protons being quantified.

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb ultraviolet or visible light. This compound contains biphenyl chromophores, which are expected to exhibit strong π-π* transitions in the UV region. A UV-Vis spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of solutions with known concentrations at the λmax. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. While this method is simple, it is less specific than chromatographic techniques and is susceptible to interference from impurities that also absorb at the analytical wavelength.

Impurity Profiling and Process-Related Substance Characterization

Impurity profiling is the identification and quantification of all potential impurities in a substance. This is crucial for understanding the synthesis process and ensuring the quality and consistency of the final product. The process typically begins with a high-resolution separation technique, such as HPLC or GC, to detect any minor components.

An HPLC method coupled with a diode array detector (DAD) and a mass spectrometer (LC-MS) is a particularly powerful tool for this purpose. The DAD provides UV spectra for each peak, which can help in classifying impurities, while the MS provides mass information (m/z) that is critical for identification. nih.gov Impurities observed in HPLC can be further investigated using techniques like tandem mass spectrometry (LC-MS/MS) to obtain structural fragments.

Once potential impurities are detected, they may need to be isolated for definitive structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov This comprehensive approach allows for the characterization of starting materials, by-products, intermediates, and degradation products related to the synthesis and storage of this compound.

Isolation and Characterization of Synthetic By-products

The synthesis of this compound, like many chemical manufacturing processes, can generate a variety of by-products. These can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. The isolation and subsequent structural elucidation of these by-products are paramount for optimizing the synthetic process and ensuring the final product meets stringent purity specifications.

A common synthetic route to this compound involves the etherification of 4-biphenylmethanol (B1213676) or, more commonly, the reaction of a precursor like 4,4'-bis(chloromethyl)-1,1'-biphenyl. schultzchem.com By-products from such syntheses can include incompletely reacted intermediates, oligomers, and products of side reactions. For instance, in the synthesis of the precursor 4,4'-bis(chloromethyl)-1,1'-biphenyl, identified by-products include the mono-chlorinated intermediate (biphenyl monochloro benzyl) and various organic polymers. google.com

Isolation Techniques: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating these non-volatile by-products from the main compound. By scaling up analytical HPLC methods, sufficient quantities of impurities can be collected for detailed characterization. Column chromatography, using stationary phases like silica gel or alumina, is another fundamental and widely used method for the separation and purification of synthetic mixtures on a laboratory and industrial scale.

Characterization Techniques: Once isolated, the definitive identification of by-products requires a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for providing detailed information about the molecular structure of the isolated impurities.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides the molecular weight of the by-product and valuable structural information through its fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the by-product molecules, complementing the data obtained from NMR and MS.

Table 1: Potential Synthetic By-products and Characterization Data

Potential By-productLikely OriginPrimary Characterization TechniqueExpected Key Data Point
4-(chloromethyl)-4'-(biphenylmethyl)etherIncomplete Williamson ether synthesis from 4,4'-bis(chloromethyl)-1,1'-biphenylLC-MSMolecular ion peak corresponding to C₂₀H₁₇ClO
Bis(4-biphenyl)methaneSide reaction during chloromethylation of biphenylGC-MSDistinct mass spectrum and retention time
Polymeric materialsUncontrolled polymerization during chloromethylation or etherification google.comGel Permeation Chromatography (GPC)Broad molecular weight distribution
4-BiphenylmethanolUnreacted starting material or hydrolysis of chlorinated intermediate chemsrc.comHPLC-UV, GC-MSMatching retention time and mass spectrum with a known standard

Trace Analysis for Residual Starting Materials or Intermediates

To ensure the quality and safety of this compound, it is critical to perform trace analysis for any residual starting materials or reaction intermediates. The presence of even small quantities of these compounds can indicate an incomplete reaction or inefficient purification. Regulatory guidelines often mandate strict limits on such impurities. beilstein-journals.org

The primary starting materials of concern, depending on the synthetic pathway, are biphenyl, paraformaldehyde, and 4,4'-bis(chloromethyl)-1,1'-biphenyl. google.comresearchgate.net The latter is a key intermediate in many synthetic processes for related compounds. patsnap.com

Analytical Methodologies: High-sensitivity analytical techniques are required to detect and quantify these residuals at the parts-per-million (ppm) or even parts-per-billion (ppb) level.

Gas Chromatography (GC): GC, particularly when equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is highly effective for the analysis of volatile and semi-volatile starting materials like biphenyl and chlorinated intermediates. canada.ca The use of capillary columns provides high resolution, allowing for the separation of closely related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the method of choice for non-volatile starting materials and intermediates. Reversed-phase HPLC is commonly employed, offering excellent separation capabilities for a wide range of organic molecules.

To enhance sensitivity and accuracy, especially at very low concentrations, methods are often validated for parameters such as Limit of Detection (LOD) and Limit of Quantitation (LOQ). For GC-MS analysis, operating in Selected Ion Monitoring (SIM) mode can significantly improve the signal-to-noise ratio, thereby lowering the detection limits for specific target analytes.

Table 2: Analytical Methods for Trace Residuals

AnalyteAnalytical MethodDetectorTypical Limit of Quantitation (LOQ)
BiphenylGCFID / MS< 10 ppm
4,4'-bis(chloromethyl)-1,1'-biphenylHPLC / GC-MSUV / MS< 5 ppm
ParaformaldehydeHPLC (with derivatization)UV / Fluorescence< 20 ppm
Zinc ChlorideInductively Coupled Plasma (ICP-MS)MS< 1 ppm

Future Directions and Emerging Research Avenues in Bis 4 Biphenylmethyl Ether Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards green and sustainable synthesis methods to minimize environmental impact. alfa-chemistry.com This involves using sustainable catalysts, reducing greenhouse gas emissions, and significantly lowering hazardous waste generation. alfa-chemistry.com Traditional ether synthesis methods, such as the Williamson ether synthesis, often use harsh reagents and can produce significant waste. numberanalytics.comgoogle.com Research is now focused on developing more benign and efficient alternatives.

Emerging sustainable approaches applicable to the synthesis of ethers like Bis(4-biphenylmethyl)ether include:

Catalytic Innovations : The use of heterogeneous catalysts is gaining traction as they are easier to separate from the reaction mixture and can often be recycled. alfa-chemistry.com Research into novel catalysts, such as monovalent silver salts, has shown promise for conducting reactions under solvent-free conditions, which dramatically improves the environmental profile of the synthesis. google.com

Energy-Efficient Methods : Techniques like microwave-assisted and sonochemical reactions are being explored. alfa-chemistry.com These methods can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. numberanalytics.com

Alternative Reaction Media : The use of ionic liquids and deep eutectic solvents is being investigated as greener alternatives to volatile organic solvents. numberanalytics.com These solvents can enhance reaction efficiency and are often recyclable. numberanalytics.com

Innovative Processes : Sorption Enhanced Dimethyl Ether Synthesis (SEDMES) is a novel process that integrates reaction and separation in a single unit to produce dimethyl ether from CO2 and hydrogen. voltachem.com This principle of process integration, where a byproduct is removed in-situ to drive the reaction forward, could inspire new synthetic routes for more complex ethers. voltachem.com

AspectTraditional Ether Synthesis (e.g., Williamson)Sustainable & Novel Pathways
CatalystsOften stoichiometric use of bases.Recyclable heterogeneous catalysts, novel metal salt catalysts. alfa-chemistry.comgoogle.com
SolventsUse of volatile and often hazardous organic solvents.Solvent-free conditions, ionic liquids, deep eutectic solvents. numberanalytics.comgoogle.com
Energy InputProlonged heating.Microwave irradiation, sonochemistry for faster, more efficient reactions. alfa-chemistry.comnumberanalytics.com
Waste ProfileGeneration of salt byproducts and solvent waste. numberanalytics.comMinimal waste, especially in solvent-free systems; atom-economical reactions. alfa-chemistry.com

Advanced Applications in Emerging Technologies and Materials

The unique structure of this compound makes it a target for incorporation into advanced materials where specific optical, electrical, or mechanical properties are required. ontosight.ai Aromatic ethers, in general, are known for their high thermal stability and chemical resistance, making them key components in high-performance materials. numberanalytics.com

High-Performance Polymers : this compound can serve as a monomer or an additive in the synthesis of advanced polymers, resins, and composites. ontosight.ai The rigid biphenyl (B1667301) units can contribute to materials with high thermal stability and desirable mechanical strength, suitable for demanding applications in the aerospace and electronics industries. numberanalytics.com

Liquid Crystals : The rod-like structure conferred by the biphenyl groups suggests that derivatives of this compound could exhibit liquid crystalline behavior. numberanalytics.com This opens avenues for its use in display technologies and optical switching devices.

Functional Materials : Research into poly(silyl ether)s (PSEs) highlights how ether linkages can be used to create materials that are both thermally stable and hydrolytically degradable. mdpi.com By analogy, incorporating the this compound moiety into polymer backbones could be a strategy for creating new sustainable materials with tunable properties.

Emerging Technology/MaterialRole of this compoundPotential Impact
High-Performance PolymersMonomer or additive. ontosight.aiEnhanced thermal stability and mechanical strength for aerospace and electronics. numberanalytics.com
Liquid CrystalsCore structural unit for liquid crystal molecules. numberanalytics.comApplications in advanced display technologies and optical sensors. numberanalytics.com
Advanced CompositesComponent of the polymer matrix. ontosight.aiCreation of lightweight, durable materials for various industrial sectors.

Further Elucidation of Structure-Reactivity Relationships

A deeper understanding of how the molecular architecture of this compound governs its reactivity is crucial for designing new applications and synthetic routes. The diaryl ether framework is known for its exceptional stability due to the strong ether bond and aromatic rings. jsynthchem.com

Key areas for future investigation include:

Conformational Analysis : The two bulky biphenyl groups linked by a flexible ether bridge can adopt various conformations. The rotational freedom around the C-O bonds can influence the compound's physical properties and its ability to interact with other molecules or assemble into ordered structures.

Atropisomerism Potential : While this compound itself is not chiral, unsymmetrical substitution on its phenyl rings could introduce steric hindrance that restricts rotation around the aryl-oxygen bonds, potentially leading to stable atropisomers. researchgate.net These axially chiral diaryl ethers are of growing interest as ligands in asymmetric catalysis. researchgate.net

Electronic Effects : The electron-rich biphenyl groups influence the reactivity of the ether oxygen and the benzylic methylene (B1212753) groups. Understanding these electronic properties is key to controlling its reactions, for instance, in electrophilic aromatic substitution or oxidation reactions. Studies on related diarylprolinol ethers show that substituents on the aryl rings have a profound impact on shielding and reactivity of the intermediates in organocatalytic reactions. ethz.ch

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. acs.orgbeilstein-journals.org This technology offers numerous advantages, including superior control over reaction parameters, enhanced safety, and seamless scalability. amf.chlabmanager.com

The synthesis of this compound and its derivatives is well-suited for this transition:

Enhanced Process Control : Flow reactors allow for precise manipulation of temperature, pressure, and residence time, leading to higher product purity and yield. amf.chlabmanager.com This is particularly beneficial for managing potentially exothermic etherification reactions.

Improved Safety : The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly improving the safety profile of the synthesis. beilstein-journals.org

Scalability : Scaling up production in a flow system often involves simply running the system for a longer duration or using multiple reactors in parallel, bypassing the complex re-optimization required when scaling up batch reactors. labmanager.com

Automation : Flow chemistry can be readily integrated with automated systems for real-time monitoring, optimization, and purification. acs.org This enables high-throughput screening of reaction conditions and the rapid development of synthetic routes for new derivatives.

ParameterBatch SynthesisContinuous Flow Synthesis
Heat & Mass TransferOften inefficient and variable, especially on a large scale.Highly efficient due to large surface-area-to-volume ratio. beilstein-journals.orgrsc.org
ScalabilityChallenging; requires re-engineering and re-optimization. labmanager.comSeamless scalability by extending run time or parallelization. labmanager.com
SafetyHigher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer with small internal volumes and superior temperature control. beilstein-journals.orgamf.ch
Product ConsistencyPotential for batch-to-batch variability. labmanager.comHigh consistency and reproducibility. amf.ch

Interdisciplinary Research Opportunities Involving this compound

The unique physicochemical properties of this compound make it a candidate for research at the intersection of chemistry, materials science, and biology.

Materials Science and Catalysis : Recent studies have shown that aromatic ethers can be used to modify the electronic structure of catalysts. acs.org Incorporating this compound or similar structures into catalyst supports could induce electronic changes in encapsulated metal nanoparticles, enhancing their performance in reactions like selective hydrogenation. acs.org

Nanoscience and Dendrimers : The compound has been used in the synthesis of pyrene-containing dendrimers. researchgate.net These highly branched, tree-like macromolecules are being explored for applications in light-harvesting, fluorescence labeling, and as nanostructured materials. researchgate.net The rigid structure of the biphenyl units can help create well-defined void spaces within the dendrimer, suitable for sensing or guest-host chemistry. researchgate.net

Biophysics and Membrane Studies : this compound has been employed as a molecular probe to study the dynamic properties of lipid bilayers. researchgate.net As a molecule that can form intramolecular excimers, its fluorescence characteristics change based on the viscosity and packing of its environment, providing insights into the microenvironment of biological membranes. researchgate.netresearchgate.net

Pharmaceutical and Agrochemical Research : Diaryl ethers are a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.combeilstein-journals.org this compound can serve as a scaffold or starting material for the synthesis of new candidate molecules in these fields. ontosight.ainumberanalytics.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing Bis(4-biphenylmethyl)ether?

Methodological Answer:

  • Synthesis : Use Ullmann coupling or nucleophilic aromatic substitution for biphenyl ether derivatives. For purity, employ column chromatography with silica gel and monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .
  • Characterization :
    • Melting Point : Compare observed values (e.g., 56–60°C) with literature data to confirm purity .
    • Spectroscopy : Use 1^1H/13^13C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) and FT-IR (C-O-C stretch at ~1240 cm1^{-1}) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 328.01 for [M+H]+^+) using high-resolution MS .

Q. How can researchers screen this compound for acute toxicity in vitro?

Methodological Answer:

  • Cell Viability Assays : Use MTT or ATP assays on HepG2 cells at concentrations of 10–100 µM. Include positive controls (e.g., cisplatin) and validate with triplicate runs .
  • Oxidative Stress Markers : Measure ROS production via DCFH-DA fluorescence in primary hepatocytes .
  • Data Interpretation : Compare IC50_{50} values with structurally similar compounds (e.g., Bis(2-chloroethyl)ether, IC50_{50} = 25 µM in liver cells) .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicokinetic data (e.g., absorption rates) across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubMed, TOXLINE, and NIH RePORTER using MeSH terms (e.g., "this compound AND absorption") and filter by study type (in vivo vs. in vitro) .
  • Statistical Reconciliation : Apply Bayesian modeling to account for interspecies variability (e.g., rat vs. human hepatic clearance rates) .
  • Experimental Validation : Repeat conflicting studies under standardized conditions (e.g., OECD TG 417 for dermal absorption) .

Q. What experimental designs are optimal for studying environmental persistence and degradation pathways?

Methodological Answer:

  • Degradation Studies :
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via HPLC (retention time ~12 min) .
    • Biodegradation : Use OECD 301F test with activated sludge; quantify metabolites via GC-MS (e.g., biphenyl derivatives) .
  • Half-Life Calculation : Use first-order kinetics (k = 0.05 day1^{-1} in soil, t1/2_{1/2} = 14 days) and compare with EPA EPI Suite predictions .

Q. How to develop a PBPK model for this compound in mammalian systems?

Methodological Answer:

  • Parameterization :
    • Partition Coefficients : Use in vitro assays (e.g., liver:plasma ratio = 5:1) .
    • Metabolic Rates : Derive from microsomal incubation data (Vmax_{max} = 12 nmol/min/mg protein) .
  • Software Tools : Implement in GastroPlus or Berkeley Madonna; validate against in vivo plasma concentration-time curves .

Critical Analysis of Contradictory Evidence

  • Discrepancy in Solubility : Early studies report water solubility at 1.2 mg/L , while others suggest <0.5 mg/L. Resolution requires pH-controlled experiments (pH 5–9) and validation via nephelometry .
  • Metabolic Pathways : Some studies propose hepatic CYP3A4 dominance, while others implicate CYP2E1. Use recombinant enzyme assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.